molecular formula C12H6Cl2N2OS2 B2946225 5-chloro-N-(4-chloro-1,3-benzothiazol-7-yl)thiophene-2-carboxamide CAS No. 941918-39-4

5-chloro-N-(4-chloro-1,3-benzothiazol-7-yl)thiophene-2-carboxamide

Cat. No.: B2946225
CAS No.: 941918-39-4
M. Wt: 329.21
InChI Key: MLKPAABFRDJMDX-UHFFFAOYSA-N
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Description

5-chloro-N-(4-chloro-1,3-benzothiazol-7-yl)thiophene-2-carboxamide is a compound that belongs to the class of benzothiazole derivatives. These compounds are known for their wide range of biological activities and medicinal applications. The presence of both benzothiazole and thiophene moieties in its structure makes it a compound of interest in various fields of scientific research.

Mechanism of Action

Target of Action

The primary target of 5-chloro-N-(4-chlorobenzo[d]thiazol-7-yl)thiophene-2-carboxamide is related to the treatment of tuberculosis . The compound has been found to have significant inhibitory potency against Mycobacterium tuberculosis . The specific target within the bacterial cells is DprE1 , a crucial enzyme involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function and thereby disrupting the synthesis of arabinogalactan . This disruption weakens the cell wall of the Mycobacterium tuberculosis, leading to its eventual death

Biochemical Pathways

The compound affects the arabinogalactan biosynthesis pathway in Mycobacterium tuberculosis . By inhibiting DprE1, the compound prevents the formation of arabinogalactan, a key component of the mycobacterial cell wall . This leads to a weakened cell wall and the eventual death of the bacteria .

Pharmacokinetics

The compound’s effectiveness against mycobacterium tuberculosis suggests that it is likely absorbed and distributed in a manner that allows it to reach the bacterial cells

Result of Action

The primary result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . By disrupting the synthesis of arabinogalactan, the compound weakens the bacterial cell wall, leading to the death of the bacteria . This makes the compound a potential candidate for the treatment of tuberculosis .

Biochemical Analysis

Biochemical Properties

It has been suggested that this compound may interact with various enzymes and proteins .

Cellular Effects

It is believed that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is thought that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of different dosages of 5-chloro-N-(4-chloro-1,3-benzothiazol-7-yl)thiophene-2-carboxamide in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently limited .

Metabolic Pathways

It is not clear which enzymes or cofactors this compound interacts with, or how it affects metabolic flux or metabolite levels .

Transport and Distribution

Information on any transporters or binding proteins that this compound interacts with, as well as any effects on its localization or accumulation, is currently limited .

Subcellular Localization

It is not clear whether this compound has any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-chloro-1,3-benzothiazol-7-yl)thiophene-2-carboxamide can be achieved through various synthetic pathways. One common method involves the reaction of 4-chloro-1,3-benzothiazole with 5-chlorothiophene-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(4-chloro-1,3-benzothiazol-7-yl)thiophene-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms in the benzothiazole or thiophene rings can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of a nitro group can produce an amine derivative .

Scientific Research Applications

5-chloro-N-(4-chloro-1,3-benzothiazol-7-yl)thiophene-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
  • 5-chloro-N-(4-chloro-1,3-benzothiazol-6-yl)thiophene-2-carboxamide
  • 5-chloro-N-(4-chloro-1,3-benzothiazol-5-yl)thiophene-2-carboxamide

Uniqueness

The uniqueness of 5-chloro-N-(4-chloro-1,3-benzothiazol-7-yl)thiophene-2-carboxamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The position of the chloro and benzothiazole groups can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions .

Properties

IUPAC Name

5-chloro-N-(4-chloro-1,3-benzothiazol-7-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2N2OS2/c13-6-1-2-7(11-10(6)15-5-18-11)16-12(17)8-3-4-9(14)19-8/h1-5H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKPAABFRDJMDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1NC(=O)C3=CC=C(S3)Cl)SC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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